molecular formula C21H25N5O5 B15089159 Ala-ala-phe-p-nitroanilide

Ala-ala-phe-p-nitroanilide

Cat. No.: B15089159
M. Wt: 427.5 g/mol
InChI Key: RMYMOVDNWWDGFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-ala-phe-p-nitroanilide involves the stepwise coupling of amino acids. The process typically starts with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the peptide chain is assembled, the protecting groups are removed, and the final product is purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Scientific Research Applications

Ala-ala-phe-p-nitroanilide is widely used in scientific research for the following applications:

Mechanism of Action

The mechanism of action of Ala-ala-phe-p-nitroanilide involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction is often used to measure enzyme kinetics and inhibitor efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ala-ala-phe-p-nitroanilide is unique due to its high specificity for chymotrypsin-like proteases and its chromogenic properties, which make it an excellent substrate for quantitative enzyme assays .

Properties

IUPAC Name

2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-nitrophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-13(22)19(27)23-14(2)20(28)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)26(30)31/h3-11,13-14,18H,12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYMOVDNWWDGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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